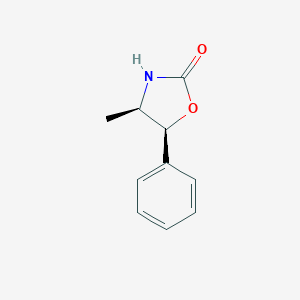

(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone

Beschreibung

Eigenschaften

IUPAC Name |

(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-7-9(13-10(12)11-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,11,12)/t7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPIBJOQGAJBQDF-VXNVDRBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](OC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77943-39-6 | |

| Record name | 4-Methyl-5-phenyl-1,3-oxazolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077943396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-5-PHENYL-2-OXAZOLIDINONE, (4R,5S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05339K0T1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Diethyl Carbonate Route

This method utilizes (1S,2R)-norephedrine as the chiral precursor, reacting with diethyl carbonate under basic conditions to form the oxazolidinone ring.

Reagents and Conditions

-

Amino alcohol : (1S,2R)-norephedrine (40 g, 0.26 mol)

-

Carbonyl source : Diethyl carbonate (37 mL, 0.32 mol)

-

Base : Sodium methoxide (1 g)

-

Solvent : Toluene (400 mL)

-

Temperature : Reflux (125°C after azeotropic distillation)

-

Reaction time : 3 hours

Procedure

-

Cyclization : The mixture is refluxed under argon with a Dean–Stark trap to remove ethanol-toluene azeotrope, driving the equilibrium toward product formation.

-

Work-up : After cooling, the product crystallizes (40.6 g) and is isolated by filtration. The filtrate is concentrated, redissolved in ethyl acetate, washed with brine, and purified via toluene recrystallization.

Key Advantages

-

High yield : Near-quantitative conversion due to azeotropic removal of ethanol.

-

Minimal purification : Crystallization from toluene provides enantiomerically pure product.

Diphenyl Carbonate Route

An alternative protocol employs diphenyl carbonate under heterogeneous conditions, suitable for larger batches.

Reagents and Conditions

-

Amino alcohol : (1S,2R)-norephedrine hydrochloride (151 g, 1.00 mol)

-

Carbonyl source : Diphenyl carbonate (236 g, 1.10 mol)

-

Base : Anhydrous potassium carbonate (152 g, 1.10 mol)

-

Solvent : None (neat conditions)

-

Temperature : 110°C

-

Reaction time : 4–6 hours

Procedure

-

Cyclization : The solid mixture is heated, forming the oxazolidinone and phenol byproduct.

-

Quenching : Methanol (600 mL) hydrolyzes excess diphenyl carbonate, followed by aqueous work-up to remove phenol.

-

Purification : Extraction with dichloromethane and recrystallization from toluene yields white crystals.

Key Advantages

-

Solvent-free : Reduces waste and simplifies scaling.

-

Broad applicability : Tolerates hydrochloride salts of amino alcohols.

Comparative Analysis of Methods

| Parameter | Diethyl Carbonate Route | Diphenyl Carbonate Route |

|---|---|---|

| Reaction Scale | Laboratory (40 g starting) | Pilot-scale (151 g starting) |

| Solvent Use | Toluene (400 mL) | Neat conditions |

| Byproduct | Ethanol | Phenol |

| Work-up Complexity | Moderate (crystallization) | High (aqueous extraction) |

| Yield | 97% | 82–93% |

Mechanistic Insights

Both routes proceed via nucleophilic attack of the amino alcohol’s nitrogen on the electrophilic carbonyl carbon, followed by intramolecular cyclization. The choice of carbonate influences reactivity:

Analyse Chemischer Reaktionen

Types of Reactions

(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions typically yield amino alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the oxazolidinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, amino alcohols, and other chiral intermediates that are valuable in the synthesis of pharmaceuticals and fine chemicals .

Wissenschaftliche Forschungsanwendungen

Chiral Auxiliary in Asymmetric Synthesis

(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone serves as an effective chiral auxiliary in various asymmetric synthesis reactions. It facilitates the formation of chiral centers through its ability to stabilize reaction intermediates.

Key Reactions :

- Conjugate Addition : It is used in the conjugate addition asymmetric synthesis of complex molecules like (-)-aplysillamide B .

- Acyl Derivatives Production : The compound reacts with carboxylic acids in the presence of diisopropylcarbodiimide to produce corresponding acyl derivatives .

Preparation of Chiral Sulfinyloxazolidinones

The compound can be employed to prepare N-sulfinyloxazolidinone reagents, which are crucial for synthesizing chiral sulfoxides, sulfinate esters, and sulfonamides. These reactions involve nucleophiles such as Grignard reagents and enolates, showcasing the compound's versatility in generating diverse chiral compounds .

Synthesis of Organosulfur Compounds

This compound is instrumental in asymmetric synthesis processes for organosulfur compounds. It has been utilized effectively in the preparation of various organosulfur derivatives, enhancing the efficiency and selectivity of these reactions .

Data Tables

Case Study 1: Asymmetric Synthesis of (-)-Aplysillamide B

In a study published in The Journal of Organic Chemistry, this compound was utilized as a chiral auxiliary to achieve high enantioselectivity in the synthesis of (-)-aplysillamide B. The reaction conditions were optimized to maximize yield and purity, demonstrating the compound's effectiveness in asymmetric synthesis.

Case Study 2: Chiral Sulfinyloxazolidinones

Research published in The Journal of the American Chemical Society highlighted the use of this compound for synthesizing N-sulfinyloxazolidinones. The study detailed how these reagents facilitated the formation of various chiral sulfoxides with high yields and selectivity.

Wirkmechanismus

The mechanism of action of (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone involves its role as a chiral auxiliary. It induces chirality in the substrate by forming a temporary covalent bond, which directs the stereochemistry of the subsequent reactions. The molecular targets and pathways involved include the formation of enolate intermediates, which react with electrophiles to produce chiral products with high enantioselectivity .

Vergleich Mit ähnlichen Verbindungen

Stereoisomers and Enantiomers

a. (4S,5R)-(−)-4-Methyl-5-phenyl-2-oxazolidinone (CAS 16251-45-9)

- Stereochemistry: The enantiomer of (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone, with inverted configuration at C4 and C5.

- Physical Properties : Melting point (121–123°C) matches the (4R,5S) isomer, but specific rotation is negative, enabling opposite stereoselectivity in reactions .

Key Difference : The enantiomers provide complementary stereochemical outcomes, allowing access to both (R)- and (S)-configured products depending on the auxiliary selected.

Substituted Oxazolidinones

a. (4R,5S)-4-Methyl-5-phenyl-3-propanoyl-1,3-oxazolidin-2-one (CAS 77877-20-4)

- Structure: Features a 3-propanoyl group, enhancing reactivity in acylation reactions.

- Applications: Acts as an advanced intermediate for further functionalization, bypassing the need for in situ activation of the parent oxazolidinone .

b. (4R,5S)-4,5-Diphenyl-3-vinyl-2-oxazolidinone (CAS 143059-81-8)

- Structure : Incorporates a vinyl group at C3 and a second phenyl group at C5.

- Applications: The vinyl group enables cyclopropanation or Diels-Alder reactions, making it valuable in synthesizing quinolone antibiotics like (1R,2S)-2-fluorocyclopropylamine .

Key Difference: Substituents like propanoyl or vinyl expand synthetic utility by enabling diverse reaction pathways unavailable to the parent compound.

Other Chiral Oxazolidinones

a. (S)-4-Benzyl-2-oxazolidinone (CAS 90719-32-7)

- Structure : Lacks the methyl group at C4 and has a benzyl substituent at C4.

- Applications: Widely used in aldol reactions but offers distinct steric and electronic environments compared to (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. The phenyl group in the latter enhances π-stacking interactions, improving selectivity in certain alkylations .

b. (1R)-(+)-2,10-Camphorsultam (CAS 108448-77-7)

- Structure : A camphor-derived sulfonamide with a rigid bicyclic framework.

- Applications: Preferred for reactions requiring high steric hindrance, such as asymmetric Diels-Alder reactions, but less effective in acylations compared to oxazolidinones .

Key Difference: Camphorsultam’s rigidity contrasts with the flexibility of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone, affecting substrate compatibility.

Comparative Data Table

Research Findings and Practical Considerations

Stereochemical Influence : The (4R,5S) configuration induces high enantioselectivity (>90% ee) in Evans’ alkylations, outperforming 4-benzyl derivatives in reactions requiring aryl stacking interactions .

Industrial Limitations: Despite its efficacy, (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone requires cryogenic conditions (−78°C) and pyrophoric reagents (e.g., butyllithium), limiting scalability. Alternatives like camphorsultam are preferred in large-scale processes .

Biologische Aktivität

Overview

(4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone is a chiral oxazolidinone derivative that plays a significant role in asymmetric synthesis. Its unique structure, which includes a five-membered ring containing nitrogen and oxygen, allows it to act as an effective chiral auxiliary in various chemical reactions. This compound is primarily utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals, due to its ability to induce high enantioselectivity.

The compound has the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 219.27 g/mol

- Appearance : White to light yellow crystalline powder

- CAS Number : 77943-39-6

The biological activity of this compound is primarily attributed to its function as a chiral auxiliary. It forms temporary covalent bonds with substrates, directing the stereochemistry of subsequent reactions. This mechanism is crucial for synthesizing compounds with specific three-dimensional arrangements, which is essential for their biological activity.

Applications in Biological Synthesis

- Asymmetric Synthesis : The compound is widely used in asymmetric synthesis techniques such as aldol reactions and alkylation processes. It helps produce chiral centers with high selectivity, which is vital for the efficacy of many drugs.

-

Pharmaceutical Development : this compound has been instrumental in synthesizing various biologically active molecules, including:

- Antibiotics

- Antiviral agents

- Anticancer drugs

- Chiral Auxiliary in Drug Synthesis : It has been employed in the synthesis of notable pharmaceuticals such as ibuprofen and naproxen, demonstrating its importance in medicinal chemistry .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in drug synthesis:

Case Study 1: Synthesis of Ibuprofen

Researchers utilized this compound as a chiral auxiliary in the synthesis of ibuprofen, achieving high enantiomeric excess and yield. The process involved coupling it with racemic 2-(R1)-propanoyl chloride, leading to well-defined stereochemical outcomes .

Case Study 2: Development of Anticancer Agents

In another study, this compound was incorporated into the synthesis of new anticancer agents. The resulting compounds demonstrated significant activity against various cancer cell lines, showcasing the compound's potential in therapeutic applications .

Comparative Analysis of Biological Activity

The following table summarizes key findings from different studies on the biological activity of this compound:

Q & A

Q. How can I efficiently synthesize acyl derivatives of (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone for asymmetric synthesis applications?

The DIC (diisopropylcarbodiimide)-mediated coupling of carboxylic acids to this compound is a robust method for generating acylated derivatives. This reaction typically proceeds in anhydrous dichloromethane or THF at 0–25°C, with catalytic 4-dimethylaminopyridine (DMAP). Yields >80% are achievable when using stoichiometric equivalents of the carboxylic acid and DIC. Post-reaction, the product is purified via silica gel chromatography .

Q. What analytical methods are most reliable for confirming the enantiomeric purity of this oxazolidinone?

Enantiomeric excess (ee) can be determined using chiral gas-liquid chromatography (GLC) with a β-cyclodextrin-based column or chiral HPLC (e.g., Chiralpak AD-H column). Optical rotation measurements ([α]²⁵_D = +168°, c = 2 in CHCl₃) provide a rapid qualitative assessment. Cross-validation with ¹H NMR in the presence of chiral shift reagents (e.g., Eu(hfc)₃) is recommended for ambiguous cases .

Q. What are the optimal storage conditions to maintain the compound’s stability?

Store the compound in a tightly sealed container under inert gas (N₂ or Ar) at 2–8°C. Avoid exposure to moisture, strong acids/bases, and elevated temperatures (>40°C). Under these conditions, the compound remains stable for >24 months without significant racemization or decomposition .

Advanced Research Questions

Q. How can I resolve enantiomeric impurities in (4R,5S)-configured oxazolidinone derivatives during asymmetric synthesis?

Enantiomeric impurities (e.g., (4S,5R)-isomer) can be separated using preparative chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column and hexane/isopropanol (90:10) mobile phase. Alternatively, fractional crystallization using diethyl ether/hexane mixtures exploits differences in solubility between diastereomeric salts formed with chiral acids (e.g., L-tartaric acid) .

Q. What strategies improve reactivity in DIC-mediated acylations when sterically hindered carboxylic acids are used?

For hindered substrates, replace DIC with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or use ultrasound-assisted activation. Pre-activation of the carboxylic acid with ClCO₂Et (ethyl chloroformate) in the presence of N-methylmorpholine can also enhance coupling efficiency. Reaction monitoring via TLC (eluent: ethyl acetate/hexane 1:4) is critical to optimize reaction time .

Q. How does the stereochemistry of this oxazolidinone influence selectivity in titanium-mediated aldol reactions?

The (4R,5S) configuration induces high facial selectivity in aldol reactions due to steric shielding of the Re face by the methyl group. Titanium tetrachloride coordinates to the oxazolidinone carbonyl, directing nucleophilic attack to the Si face. For fluorinated analogs, adjust reaction stoichiometry (1.2 equiv TiCl₄) and use low temperatures (−78°C) to minimize side reactions .

Q. What decomposition pathways occur under acidic conditions, and how can they be mitigated?

Acidic conditions (pH < 3) may hydrolyze the oxazolidinone ring, yielding a β-amino alcohol. Stabilize the compound by buffering reactions near neutral pH (e.g., using NaHCO₃) or employing non-protic solvents (e.g., acetonitrile). For acid-catalyzed reactions, use catalytic trifluoroacetic acid (TFA) at 0°C to limit decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.